molecular formula C10H18O B2754306 cis-Decahydro-1-naphthol CAS No. 207127-50-2

cis-Decahydro-1-naphthol

Cat. No.: B2754306
CAS No.: 207127-50-2
M. Wt: 154.253
InChI Key: NDZOISQLWLWLEW-MGRQHWMJSA-N
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Description

Historical Context of Decalin Systems and Naphthols in Stereoselective Synthesis

The decalin (bicyclo[4.4.0]decane) ring system is a foundational motif in organic chemistry, prevalent in a wide array of natural products, including steroids and terpenoids. rsc.orgwhiterose.ac.ukcdnsciencepub.com Historically, the synthesis of these fused ring systems has been a central challenge and a driving force for the development of new synthetic methodologies. whiterose.ac.uk The Diels-Alder reaction, discovered by Otto Diels and Kurt Alder in 1928, emerged as a powerful and widely used method for constructing the decalin framework. rsc.orgcdnsciencepub.com This cycloaddition reaction can create up to four new asymmetric centers in a single step, making the control of stereochemistry a critical aspect of the synthesis. cdnsciencepub.com

Naphthols, as aromatic precursors to decalin systems, have also played a significant role. wikipedia.org They are more reactive than their phenol (B47542) counterparts and serve as versatile starting materials. wikipedia.org The journey from a flat, aromatic naphthol to a three-dimensional decalin structure like cis-decahydro-1-naphthol involves hydrogenation and the crucial establishment of stereocenters at the ring junction. The challenge of controlling this stereochemistry has been a persistent theme in synthetic organic chemistry, leading to the development of sophisticated stereoselective strategies. rijournals.com

Significance of this compound as a Molecular Architecture Motif and Synthetic Intermediate

This compound is more than a mere synthetic curiosity; it is a vital building block and a significant molecular motif in its own right. Its importance stems from its unique combination of a rigid, saturated bicyclic core and a reactive hydroxyl group, all defined by a specific cis configuration. smolecule.com This distinct spatial arrangement of atoms imparts unique chemical and physical properties compared to its isomers and other naphthol derivatives. smolecule.com

As a synthetic intermediate, this compound is highly valued. Its saturated structure allows for a variety of functional group modifications, making it a versatile precursor for more complex organic molecules. smolecule.com The hydroxyl group can be oxidized to form ketones or can be involved in forming hydrogen bonds with biological molecules, influencing their structure and function. smolecule.com This versatility has led to its use in the synthesis of a range of products, including fragrances, flavors, and as a key component in the production of various medications. smolecule.comlookchem.com The decalin framework itself provides stability and the ability to interact with hydrophobic regions of proteins and enzymes.

Overview of Stereochemical Challenges in Decalin and Decalol Synthesis

The synthesis of decalins and their hydroxylated derivatives (decalols) is fraught with stereochemical challenges. The fusion of the two six-membered rings can result in two diastereomers: trans-decalin and cis-decalin. masterorganicchemistry.com The synthesis of a single, pure stereoisomer is a significant hurdle, particularly for the cis configuration. nih.govmdpi.com

Several key challenges exist:

Controlling Cycloaddition Reactions: While the Diels-Alder reaction is a powerful tool for forming decalin systems, controlling the stereochemical outcome to selectively produce the cis-isomer from the various possible transition states is difficult. rsc.orgnih.gov

Enzyme Stereoselectivity: Nature has evolved enzymes, such as Diels-Alderases, that can produce decalin structures. However, many of these enzymes stereoselectively form the more stable trans-decalin scaffold. nih.gov While some fungal enzymes that produce cis-decalin have been identified, achieving high stereoselectivity often remains a challenge. nih.gov

Multi-Stereocenter Complexity: Many natural products based on the cis-decalin framework possess four or more contiguous stereogenic centers, posing a considerable synthetic challenge. mdpi.com

Isomer Separation: The structural similarity between cis and trans isomers makes their separation after synthesis a critical and often difficult step, requiring methods like fractional crystallization or chromatography.

These challenges underscore the complexity of stereocontrol in organic synthesis and highlight the ongoing need for new and efficient methods to access specific stereoisomers like this compound. rijournals.commdpi.com

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₈O
Molecular Weight 154.25 g/mol
Appearance Solid
Melting Point 89-92 °C
Boiling Point 238 °C
Density 0.993 g/cm³
CAS Number 36159-47-4

Sources: lookchem.comsigmaaldrich.comnih.gov

Comparative Analysis of Synthetic Methods for this compound

MethodCatalystYieldcis:trans Ratio
Catalytic Hydrogenation Pd/C75-85%8:1
Asymmetric Hydrogenation Ru-BINAP85-92%20:1
Biocatalytic Resolution CAL-B40-50%>99:1

Source:

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,4aS)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h8-11H,1-7H2/t8-,9?,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDZOISQLWLWLEW-SMILAEQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CCCC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2[C@@H](C1)CCC[C@@H]2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40957569
Record name Decahydronaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40957569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36159-47-4
Record name Decahydronaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40957569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Cis Decahydro 1 Naphthol and Its Stereoisomers

Catalytic Hydrogenation Approaches to Naphthol Isomers

Catalytic hydrogenation of naphthols represents a direct and atom-economical route to decahydro-1-naphthols (decalols). The primary challenge lies in controlling the diastereoselectivity to favor the cis-fused ring system over the thermodynamically more stable trans isomer. Both homogeneous and heterogeneous catalysis have been employed to address this challenge, each offering distinct advantages in controlling the stereochemical outcome.

Homogeneous catalysis offers a powerful tool for asymmetric synthesis, utilizing soluble catalysts that can create a chiral environment around the substrate. While the complete hydrogenation of naphthols to decalols is less common in this context, the principles of stereoselective reduction are well-established through the asymmetric hydrogenation of naphthol derivatives to their partially hydrogenated counterparts, such as 1,2,3,4-tetrahydronaphthols. acs.orgnih.gov

Recent advancements have demonstrated the efficacy of tethered rhodium-diamine catalysts in the homogeneous asymmetric hydrogenation of naphthol derivatives. acs.orgnih.gov These reactions exhibit excellent control over regio-, chemo-, and enantioselectivity, affording optically pure products in high yields. acs.orgnih.gov A key factor in the success of these transformations is the choice of solvent; fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been shown to play a vital role in controlling reactivity and selectivity. acs.orgresearchgate.net Mechanistic studies suggest a cascade reaction pathway involving dearomative tautomerization followed by sequential hydride additions. acs.orgresearchgate.net This approach, which leverages a synergistic activation of both the hydrogen molecule and the naphthol substrate, provides a pathway for generating specific stereocenters, a principle that can be extended to the synthesis of chiral decalols. acs.org

A cooperative system combining heterogeneous and homogeneous catalysts has also been developed for the asymmetric transfer hydrogenation of naphthol derivatives. chinesechemsoc.org In this one-pot method, a commercial Pd/C catalyst first mediates the partial hydrogenation of the naphthol to a ketone intermediate, which is then asymmetrically reduced by a second, chiral homogeneous Ru-based catalyst to furnish chiral alcohols with high enantioselectivity. chinesechemsoc.org

Heterogeneous catalysis, which employs solid catalysts with gaseous or liquid reactants, is a robust and widely used method for the hydrogenation of aromatic compounds. In the synthesis of decalols from naphthols, the choice of catalyst and reaction conditions is paramount for controlling the diastereoselectivity of the decalin ring fusion.

Studies on the hydrogenation of 1-naphthol (B170400) have shown that ruthenium-on-alumina (Ru/Al₂O₃) is a highly effective catalyst for the stereoselective synthesis of cis-decalols. academie-sciences.fr Under relatively mild conditions (20 bar H₂ at 40 °C), the hydrogenation of 1-naphthol using Ru/Al₂O₃ proceeds in quantitative yield and provides the cis-decalol isomers with exceptional selectivity (98–100%). academie-sciences.fr This high selectivity for the cis isomer is a significant finding, as it provides a direct and efficient route to this specific stereochemical framework. academie-sciences.fr The reaction proceeds through a partially hydrogenated naphthol intermediate. academie-sciences.fr

The diastereoselectivity is highly dependent on the starting naphthol isomer. While 1-naphthol yields almost exclusively cis-decalols, the hydrogenation of 2-naphthol under similar conditions leads to a mixture of cis and trans decalols. academie-sciences.fr

Hydrogenation of 1-Naphthol over Ru/Al₂O₃ Catalyst academie-sciences.fr
SolventReaction Time (h)Product Compositioncis/trans RatioYield (%)
Ethanol137% cis-decalol (axial OH), 14% cis-decalol (equatorial OH), 49% partially hydrogenated intermediateEssentially 100% cis51 (decalols)
Ethanol462% cis-decalol (axial OH), 38% cis-decalol (equatorial OH)100% cis100
Tetrahydrofuran (THF)415% cis-decalol (axial OH), 8% cis-decalol (equatorial OH), 77% partially hydrogenated intermediate98% cis23 (decalols)

Cycloaddition Reactions in Decalin Ring Formation

Cycloaddition reactions, particularly the Diels-Alder [4+2] cycloaddition, are among the most powerful methods for constructing the bicyclic decalin core. rsc.orgcdnsciencepub.com This strategy involves the reaction of a diene and a dienophile to form a six-membered ring, and when applied in an intramolecular fashion (IMDA), it can be a highly effective route for synthesizing fused ring systems like decalins with significant stereocontrol. rsc.orgiitb.ac.in

The intermolecular Diels-Alder reaction has been widely used to create cis-decalin frameworks. rsc.org However, achieving stereoselectivity for a single isomer among the four possible endo and exo transition states can be challenging, especially for cis-decalin compounds. nih.gov The stereochemical outcome of the reaction can be influenced by the choice of diene and dienophile, as well as the reaction conditions. For instance, the base-catalyzed cycloaddition of substituted Nazarov reagents with 2-carbomethoxy-2-cyclohexen-1-one is highly stereoselective, affording specific cis,cis- or cis,trans-decalins. cdnsciencepub.com

The Intramolecular Diels-Alder (IMDA) reaction is a particularly powerful strategy for the efficient construction of cis-decalin systems. rsc.orgiitb.ac.in In this approach, the diene and dienophile are tethered within the same molecule, and upon cyclization, the geometry of the transition state often strongly favors the formation of the cis-fused ring system. rsc.org This method has been featured prominently in the total synthesis of numerous natural products containing the decalin motif. rsc.org

Multi-Step Organic Synthesis Routes to cis-Decahydro-1-naphthol

Beyond single-step hydrogenations or cycloadditions, multi-step sequences provide a highly versatile and controllable approach to complex molecular architectures like this compound. These routes allow for the precise, stepwise installation of functional groups and stereocenters.

Ring-closing reactions are a cornerstone of modern organic synthesis for the formation of cyclic structures. Several such methods are adept at forming the decalin skeleton with a predisposition for the cis ring fusion.

One prominent strategy is Ring-Closing Metathesis (RCM) . This reaction, often employing Grubbs' ruthenium catalysts, forms a carbon-carbon double bond to close a ring from an acyclic diene precursor. RCM has been successfully utilized to form the decalin ring system en route to various synthetic targets. whiterose.ac.uk

Another powerful technique is the Michael-Michael Ring Closure (MIMIRC) cascade reaction. This process involves a sequence of two Michael additions to construct the bicyclic system. For example, the reaction between a cyclohexanone enolate and methyl acrylate can generate decalin derivatives with four new stereogenic centers. nih.gov The stereochemical outcome, including the formation of cis- or trans-fused decalins, can be influenced by substituents on the starting cyclohexanone ring. nih.gov Notably, the use of 2,6-dimethylcyclohexanone as a starting material has been shown to produce a decalin product with a cis-fused ring system as the major product. nih.gov

An alternative to forming the ring system and its stereochemistry simultaneously is to functionalize a pre-formed decalin precursor. This approach separates the challenge of ring construction from the introduction of the C1-hydroxyl group. A common strategy involves the stereocontrolled reduction of a cis-decal-1-one (a ketone derivative of cis-decalin).

The stereochemical outcome of this reduction is dictated by the conformational properties of the cis-decalin ring system. The cis-decalin molecule adopts a "tent-like" shape, where the two fused cyclohexane rings create a concave and a convex face. masterorganicchemistry.com This distinct conformation results in significant steric hindrance on the concave face of the molecule. Consequently, the approach of a reducing agent (e.g., a hydride reagent like sodium borohydride) to the carbonyl group of cis-decal-1-one is strongly favored from the less sterically hindered convex face. This facial selectivity leads to the preferential formation of the alcohol where the hydroxyl group is oriented on the same side as the bridgehead hydrogens, resulting in the desired this compound stereoisomer.

Enantioselective Synthesis Approaches for Chiral Analogs of this compound

The controlled synthesis of specific stereoisomers of decahydro-1-naphthol (B1670004), often referred to as decalol, is of paramount importance for the investigation of their biological activities and for their use as chiral building blocks. Enantioselective approaches aim to generate these chiral molecules with high optical purity, primarily through the use of chiral catalysts or chiral auxiliaries that guide the stereochemical course of the reaction.

The development of chiral catalysts for the asymmetric synthesis of decalols has been an area of active research. These catalysts, typically transition metal complexes with chiral ligands, can facilitate the stereoselective hydrogenation of aromatic precursors like naphthols or tetralones.

Recent advancements have demonstrated the potential of rhodium and ruthenium-based catalysts in the enantioselective hydrogenation of naphthol derivatives. For instance, a rhodium-catalyzed homogeneous transfer hydrogenation of 1-naphthol derivatives has been reported to produce chiral 1,2,3,4-tetrahydro-1-naphthols with high yields and excellent enantioselectivities. This method represents a significant step towards the synthesis of optically active decalol precursors.

While direct asymmetric hydrogenation of naphthalene (B1677914) or naphthol to this compound with high enantioselectivity remains a formidable challenge, the progress in the hydrogenation of related aromatic systems is promising. The key to advancing this field lies in the design of novel chiral ligands that can effectively discriminate between the prochiral faces of the substrate and control the diastereoselectivity of the hydrogenation process to favor the cis-decalin core.

Table 1: Examples of Chiral Catalysts in Asymmetric Hydrogenation of Naphthol Derivatives

Catalyst SystemSubstrateProductEnantiomeric Excess (ee)
Rhodium-diamine complex1-Naphthol derivativesChiral 1,2,3,4-tetrahydro-1-naphtholsHigh
Ruthenium-NHC complexQuinoxalines (carbocyclic ring)Hydrogenated carbocyclic ringUp to 88%
Ruthenium-PhTrapNaphthalenesChiral tetralinsUp to 92%

This table is illustrative and based on findings for related aromatic systems, highlighting the potential for application in decalol synthesis.

Chiral auxiliaries offer a powerful and reliable method for controlling stereochemistry in the synthesis of complex molecules like decalinols. This strategy involves the temporary attachment of a chiral molecule (the auxiliary) to an achiral substrate. The auxiliary then directs the stereochemical outcome of a subsequent reaction, after which it can be removed to yield the desired enantiomerically enriched product.

A prominent application of this strategy in the synthesis of decalin frameworks is through the asymmetric Diels-Alder reaction. The Diels-Alder reaction is a powerful tool for the construction of six-membered rings, and when a chiral auxiliary is incorporated into the dienophile or diene, it can induce facial selectivity, leading to the formation of a specific diastereomer of the cycloadduct.

One notable example involves the use of chiral acetals derived from (2R,3R)-butane-2,3-diol in an asymmetric ionic Diels-Alder reaction to synthesize cis-decalins. This approach has achieved diastereoselectivities of up to 82%. The chiral auxiliary, in this case, effectively shields one face of the dienophile, directing the approach of the diene to the opposite face.

Another strategy employs an ytterbium-catalyzed asymmetric inverse-electron-demand Diels-Alder reaction between 2-pyrones and silyl cyclohexadienol ethers, which has been shown to produce a variety of cis-decalin derivatives with good yields and high stereoselectivities.

The choice of the chiral auxiliary is crucial for the success of the asymmetric transformation. Commonly used auxiliaries in asymmetric synthesis include Evans oxazolidinones and pseudoephedrine derivatives. These auxiliaries have been successfully employed in a wide range of reactions, including Diels-Alder cycloadditions, to afford products with high diastereomeric excess. The subsequent removal of the auxiliary, typically through hydrolysis or reduction, provides the target chiral molecule.

While the direct application of these specific auxiliaries to the synthesis of this compound is not extensively detailed in the readily available literature, the principles and successes in related decalin syntheses provide a strong foundation for their potential use in this context. The development of new and more efficient chiral auxiliaries remains an active area of research, with the goal of achieving near-perfect stereocontrol in the synthesis of complex chiral molecules.

Table 2: Chiral Auxiliary Strategies for the Synthesis of cis-Decalin Systems

Chiral Auxiliary/MethodReaction TypeDiastereoselectivity/Enantioselectivity
Chiral acetal from (2R,3R)-butane-2,3-diolIonic Diels-Alder reactionUp to 82% de
Ytterbium-catalysis with chiral ligandsInverse-electron-demand Diels-AlderGood yields and stereoselectivities
Evans OxazolidinonesDiels-Alder and other reactionsGenerally high
PseudoephedrineVarious asymmetric reactionsGenerally high

This table showcases examples of chiral auxiliary strategies that have been successfully applied to the synthesis of cis-decalin frameworks, indicating their potential for the synthesis of this compound.

In Depth Stereochemical and Conformational Analysis of Cis Decahydro 1 Naphthol

Spectroscopic Methodologies for Stereoisomer Differentiation and Configuration Assignment

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are indispensable for differentiating stereoisomers of decahydro-1-naphthol (B1670004) and assigning their specific configurations. The distinction between cis and trans isomers of the parent decalin framework is readily achieved through proton and carbon NMR.

¹H NMR Spectroscopy: In cis-decalin, rapid ring flipping at room temperature leads to an averaging of the chemical environments of the protons. This results in a single, sharp resonance in its ¹H NMR spectrum. osti.gov In contrast, the trans-decalin isomer is a conformationally locked, rigid system where ring inversion is not possible. masterorganicchemistry.comdalalinstitute.com Consequently, its axial and equatorial protons are in distinct chemical environments, leading to a broad, partially resolved band composed of overlapping signals. osti.govdalalinstitute.com The introduction of the hydroxyl group in cis-decahydro-1-naphthol complicates the spectrum, but the underlying principle of conformational flexibility in the cis isomer remains a key differentiating feature.

¹³C NMR Spectroscopy: Variable-temperature ¹³C NMR is a powerful tool for studying the dynamics of ring inversion. By cooling a sample of a cis-decalin derivative, it is possible to slow the ring flip to a rate that is slow on the NMR timescale. masterorganicchemistry.com This allows for the observation of separate signals for the individual, non-equivalent carbon atoms of the "frozen" conformers. This technique can be used to determine the energy barrier for the chair-chair interconversion. masterorganicchemistry.com

Long-range proton-proton couplings can also be utilized to assign the stereochemistry of the ring fusion, particularly in substituted decalins. blogspot.com In trans-decalins, the rigid geometry often provides ideal "W-pathways" for observable long-range coupling between axial protons and angular methyl groups (if present). These pathways are typically absent or less ideal in the more flexible cis-decalin system, resulting in sharper, unsplit signals for the methyl group in the cis isomer. blogspot.com

Infrared (IR) spectroscopy can also provide information about the molecular structure. The ozonation of decalin, for instance, results in the formation of decalols, and new absorption bands in the IR spectrum can confirm the presence of hydroxyl (O-H) and other functional groups. nih.gov

Conformational Equilibria and Inversion Dynamics in this compound

The conformational behavior of this compound is dominated by the dynamics of its parent cis-decalin ring system. Cis-decalin exists as an equilibrium between two enantiomeric chair-chair conformations. drugdesign.org These two forms rapidly interconvert through a process of simultaneous ring flipping of both six-membered rings. dalalinstitute.comlibretexts.org

This ring inversion process has a significant energy barrier. Experimental studies using variable-temperature ¹³C NMR have determined the activation energy for the ring inversion of cis-decalin to be approximately 12.6 kcal/mol. masterorganicchemistry.com Other sources suggest a barrier of about 14 kcal/mol. libretexts.org Despite this barrier, the inversion is very fast at room temperature. dalalinstitute.com

Table 3.2.1: Ring Inversion Barrier for cis-Decalin

Parameter Value Source

The introduction of a hydroxyl group at the C-1 position breaks the symmetry of the molecule and influences the conformational equilibrium. The two interconverting chair-chair conformers are no longer of equal energy. The equilibrium will favor the conformer in which the hydroxyl group occupies the sterically less hindered equatorial position to minimize unfavorable steric interactions. drugdesign.orgmsu.edu This is analogous to the behavior of monosubstituted cyclohexanes, where the equatorial conformation is preferred. msu.edu

Theoretical Calculations of Conformational Energies and Stability

Theoretical calculations are crucial for quantifying the relative stabilities of different stereoisomers and conformers of decahydro-1-naphthol. For the parent decalin system, calculations and experimental data show that trans-decalin is more stable than cis-decalin by about 2 kcal/mol. libretexts.org This energy difference is largely attributed to unfavorable non-bonded interactions, specifically three extra gauche-butane interactions, present in the more compact, tent-like structure of cis-decalin. pressbooks.pubchemistrysteps.com

For this compound, the primary conformational question revolves around the axial versus equatorial orientation of the hydroxyl group. The energy difference between these two conformers can be estimated based on the principles of conformational analysis in substituted cyclohexanes. An axial substituent experiences destabilizing 1,3-diaxial interactions with the axial hydrogens on the same side of the ring. msu.edu

Table 3.3.1: Relative Stability of Decalin Isomers

Isomer Relative Energy (kcal/mol) Reason for Difference
trans-Decalin 0 (more stable) Lacks significant non-bonded interactions

In the case of cis-1-decalol, the conformer with the axial -OH group would experience significant steric strain from interactions with axial hydrogens. Therefore, the conformer with the equatorial -OH group is predicted to be substantially more stable. Computational models can be employed to calculate the precise energy difference between these two chair-chair conformations.

Impact of Steric and Electronic Effects on this compound Conformation

The preferred conformation of this compound is dictated by a balance of steric and electronic effects, with steric hindrance being the dominant factor.

Steric Effects: The cis-decalin framework has a distinct three-dimensional shape often described as "tent-like," which creates two non-equivalent faces: a more exposed "convex" side and a sterically hindered "concave" side. masterorganicchemistry.comyoutube.com Any substituent will generally prefer to be in a position that minimizes interactions with the rest of the molecule.

For a substituent at the C-1 position, the key steric consideration is the avoidance of 1,3-diaxial interactions. msu.edu A ring flip in a substituted cis-decalin interconverts an equatorial substituent to an axial one, and vice versa. drugdesign.orglibretexts.org The conformation where the hydroxyl group is in the equatorial position is strongly favored because it avoids the severe steric hindrance it would experience in the axial position from the axial hydrogens within the same ring. drugdesign.orgmsu.edu This steric repulsion, also known as A-strain, is the primary driver for the conformational preference.

Electronic Effects: While steric effects are paramount, electronic effects can also play a role, although they are generally considered less significant in this saturated, non-polar system. The polar C-O and O-H bonds of the hydroxyl group can introduce dipole-dipole interactions. However, in the absence of other strongly interacting functional groups, these effects are unlikely to override the powerful steric preference for the equatorial conformation. The primary influence of the hydroxyl group is its size, which dictates the steric landscape of the molecule's preferred conformation.

Mechanistic Studies and Reactivity Profiling of Cis Decahydro 1 Naphthol

Oxidation Reactions and Mechanisms of cis-Decahydro-1-naphthol

The hydroxyl group of this compound is susceptible to oxidation by various reagents, typically yielding the corresponding ketone, cis-1-decalone. The mechanism of oxidation is contingent on the oxidant employed.

Chromic Acid Oxidation: Oxidation with chromic acid (H₂CrO₄), often generated in situ from sodium dichromate (Na₂Cr₂O₇) and sulfuric acid (H₂SO₄), is a common method for converting secondary alcohols to ketones. The reaction proceeds through the formation of a chromate (B82759) ester intermediate. The alcohol oxygen of this compound attacks the chromium atom of chromic acid, and after proton transfers, a chromate ester is formed. The rate-determining step involves the abstraction of the proton from the carbon bearing the hydroxyl group by a base (typically water), leading to the elimination of the chromium species and the formation of a carbon-oxygen double bond, yielding cis-1-decalone.

Ozonation: While ozonation typically targets unsaturated bonds, it can also react with saturated hydrocarbons like the decalin framework, albeit under specific conditions. Studies on the ozonation of cis-decalin have shown that the reaction can proceed via the activation of C-H bonds. This can lead to the formation of hydroxylated products, including decalols, and further oxidation to ketones. The reaction is thought to involve the formation of a hydrotrioxide intermediate which can then decompose to yield the alcohol. Direct oxidation of the alcohol group of this compound by ozone would likely lead to the formation of cis-1-decalone.

Oxidizing AgentProduct(s)Key Mechanistic Feature
Chromic Acid (H₂CrO₄)cis-1-DecaloneFormation of a chromate ester intermediate.
Ozone (O₃)cis-1-DecalonePotential formation of a hydrotrioxide intermediate.

Reduction Reactions and Pathways of this compound

The reduction of this compound itself is not a common transformation, as the hydroxyl group is already in a reduced state. However, the stereoselective reduction of the corresponding ketone, cis-1-decalone, is a critical reaction for the synthesis of this compound and its isomers. The stereochemical outcome of this reduction is highly dependent on the reducing agent and reaction conditions.

Metal Hydride Reduction: The reduction of cis-1-decalone with metal hydrides like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon. The stereoselectivity of the attack is governed by steric hindrance. In the case of cis-1-decalone, the molecule exists in a conformational equilibrium. The approach of the hydride reagent can occur from either the axial or equatorial face of the carbonyl group, leading to the formation of this compound or trans-decahydro-1-naphthol, respectively. The ratio of the resulting diastereomers is influenced by the steric bulk of the reducing agent and the conformational preferences of the decalone ring system. For instance, bulkier hydride reagents tend to favor attack from the less hindered face.

It is also noteworthy that under basic conditions, cis-1-decalone can undergo epimerization at the carbon adjacent to the carbonyl group to form the thermodynamically more stable trans-1-decalone. This isomerization can affect the final product distribution if the reduction conditions are basic and the reaction is allowed to equilibrate.

Ketone PrecursorReducing AgentPrimary Product(s)Stereochemical Consideration
cis-1-DecaloneSodium Borohydride (NaBH₄)This compound and trans-Decahydro-1-naphtholThe product ratio depends on the direction of hydride attack (axial vs. equatorial).
cis-1-DecaloneLithium Aluminum Hydride (LiAlH₄)This compound and trans-Decahydro-1-naphtholGenerally less selective than NaBH₄ but a stronger reducing agent.

Substitution Reactions Involving the Hydroxyl Group of this compound

The hydroxyl group of this compound is a poor leaving group. Therefore, for nucleophilic substitution reactions to occur, it must first be converted into a better leaving group, such as a tosylate (-OTs) or a halide.

The mechanism of substitution, either Sₙ1 or Sₙ2, is influenced by the stereochemistry of the decalin system, the nature of the leaving group, the nucleophile, and the solvent. The rigid, fused-ring structure of the decalin framework can impose significant steric hindrance, which generally disfavors the backside attack required for an Sₙ2 mechanism at the C1 position.

Sₙ1 Pathway: An Sₙ1 reaction is more likely, especially with a good leaving group and in a polar, protic solvent. For example, the solvolysis of cis-decahydro-1-naphthyl tosylate would proceed through the formation of a secondary carbocation intermediate at the C1 position. This carbocation is planar, and the nucleophile can attack from either face, potentially leading to a mixture of stereoisomeric products. However, the stability of this carbocation and its propensity for rearrangement must be considered.

Esterification and Etherification Reactions for Synthetic Derivatization of this compound

Esterification: this compound can be readily converted to its corresponding esters through reaction with acyl chlorides or acid anhydrides in the presence of a base, or by Fischer esterification with a carboxylic acid under acidic catalysis. For example, the reaction with acetic anhydride (B1165640) in the presence of pyridine (B92270) yields cis-decahydro-1-naphthyl acetate. The reaction proceeds through the nucleophilic attack of the hydroxyl oxygen on the electrophilic carbonyl carbon of the acylating agent.

Etherification: Ether derivatives of this compound can be prepared via the Williamson ether synthesis. This involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile and displaces a halide from an alkyl halide in an Sₙ2 reaction to form the ether. For the synthesis of cis-decahydro-1-naphthyl methyl ether, the alkoxide would be reacted with a methyl halide like methyl iodide. Due to the steric hindrance around the oxygen atom in the decalin system, the use of unhindered primary alkyl halides is preferred to minimize competing elimination reactions.

Reaction TypeReagentsProductGeneral Mechanism
EsterificationAcetic Anhydride, Pyridinecis-Decahydro-1-naphthyl acetateNucleophilic acyl substitution
Etherification1. Sodium Hydride (NaH) 2. Methyl Iodide (CH₃I)cis-Decahydro-1-naphthyl methyl etherWilliamson ether synthesis (Sₙ2)

Rearrangement Reactions within the Decalin Framework Containing the this compound Moiety

Under strongly acidic conditions, this compound can undergo dehydration to form alkenes. This elimination reaction often proceeds through a carbocation intermediate, which is susceptible to rearrangement. wikipedia.orgmasterorganicchemistry.comlscollege.ac.in The Wagner-Meerwein rearrangement is a common type of carbocation rearrangement in bicyclic systems like decalins. wikipedia.orgmasterorganicchemistry.comlscollege.ac.in

The process begins with the protonation of the hydroxyl group by the acid, followed by the loss of a water molecule to form a secondary carbocation at the C1 position. masterorganicchemistry.com This carbocation can then undergo a 1,2-hydride shift or a 1,2-alkyl shift to form a more stable carbocation. wikipedia.org In the cis-decalin system, a hydride shift from an adjacent carbon could lead to a different secondary carbocation, or a rearrangement of the ring junction itself could occur, potentially altering the decalin framework. The final product mixture, typically consisting of various isomeric octalins (decahydronaphthalenes with one double bond), will depend on the relative stabilities of the possible carbocation intermediates and the subsequent deprotonation pathways. Computational and mechanistic studies on related decalin systems have shown that such rearrangements, including concerted 1,2-hydride shifts, are key steps in understanding their reactivity under acidic conditions. acs.org

Chemical Derivatization and Targeted Structural Modification of Cis Decahydro 1 Naphthol

Synthesis of cis-Decahydro-1-naphthyl Esters and Ethers for Research Applications

The hydroxyl group of cis-decahydro-1-naphthol is readily converted into esters and ethers, modifications that are fundamental in synthetic chemistry for protecting group strategies, altering pharmacokinetic properties, and creating derivatives for structure-activity relationship (SAR) studies.

Esterification: The formation of cis-decahydro-1-naphthyl esters is typically achieved through reaction with carboxylic acids, acid chlorides, or acid anhydrides under appropriate catalytic conditions. A common method is the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. For instance, the reaction with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) or a Lewis acid catalyst yields cis-decahydro-1-naphthyl acetate.

Etherification: The synthesis of ethers from this compound can be accomplished via several methods, most notably the Williamson ether synthesis. This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. For example, treatment of this compound with sodium hydride followed by methyl iodide would yield cis-decahydro-1-methoxynaphthalene.

These derivatizations are instrumental in preparing compounds for various research applications, including their use as chiral building blocks or as standards in analytical studies.

Table 1: Synthesis of Representative cis-Decahydro-1-naphthyl Esters and Ethers

Derivative Name Reagents Reaction Type
cis-Decahydro-1-naphthyl acetate Acetic anhydride, Pyridine Acylation
cis-Decahydro-1-naphthyl benzoate Benzoyl chloride, Triethylamine Acylation
cis-Decahydro-1-methoxynaphthalene Sodium hydride, Methyl iodide Williamson Ether Synthesis
cis-Decahydro-1-benzyloxynaphthalene Potassium hydride, Benzyl bromide Williamson Ether Synthesis

Introduction of Additional Functionalities onto the this compound System

Beyond simple ester and ether formation, the introduction of other functional groups onto the decalin framework of this compound is crucial for expanding its synthetic utility. These transformations can involve the direct functionalization of the carbocyclic rings or modification of the existing hydroxyl group.

Oxidation: The secondary alcohol functionality of this compound can be oxidized to the corresponding ketone, cis-decahydro-1-naphthalenone, using a variety of oxidizing agents. Common reagents for this transformation include chromic acid (Jones reagent), pyridinium (B92312) chlorochromate (PCC), or Swern oxidation conditions. The resulting ketone is a versatile intermediate for further synthetic manipulations, such as alpha-functionalization or addition reactions at the carbonyl group.

Halogenation: The introduction of halogen atoms can be achieved through various methods. For instance, the hydroxyl group can be replaced by a halogen via nucleophilic substitution using reagents like thionyl chloride (for chlorination) or phosphorus tribromide (for bromination). Direct C-H halogenation of the decalin skeleton is more challenging but can be achieved under specific radical conditions.

These functionalized derivatives serve as key intermediates in the synthesis of more complex molecules, including natural products and their analogs.

Table 2: Introduction of Additional Functionalities

Target Derivative Reagents Reaction Type
cis-Decahydro-1-naphthalenone Pyridinium chlorochromate (PCC) Oxidation
1-Chloro-cis-decahydronaphthalene Thionyl chloride (SOCl₂) Nucleophilic Substitution
1-Bromo-cis-decahydronaphthalene Phosphorus tribromide (PBr₃) Nucleophilic Substitution

Formation of Bridged and Polycyclic Derivatives from this compound Precursors

The rigid decalin framework of this compound makes it an attractive starting material for the synthesis of more complex bridged and polycyclic systems. These intricate architectures are of significant interest in medicinal chemistry and natural product synthesis.

One common strategy involves the conversion of this compound into a diene or dienophile, which can then participate in cycloaddition reactions, such as the Diels-Alder reaction. For example, dehydration of this compound can lead to the formation of an unsaturated decalin system, which can then act as a diene or dienophile. Subsequent intramolecular or intermolecular Diels-Alder reactions can then be employed to construct bridged bicyclic or more complex polycyclic frameworks.

Another approach involves intramolecular cyclization reactions of suitably functionalized this compound derivatives. For instance, a derivative bearing a pendant nucleophile and an electrophilic center on the decalin ring could undergo cyclization to form a new ring, leading to a bridged system.

Table 3: Strategies for Bridged and Polycyclic Derivative Formation

Reaction Strategy Key Intermediate Resulting Structure Type
Intramolecular Diels-Alder Unsaturated decalin derivative Bridged polycyclic system
Intermolecular Diels-Alder Decalin-based diene/dienophile Fused polycyclic system
Intramolecular Cyclization Functionalized decalin with reactive groups Bridged or spirocyclic system

Chiral Derivatization for Absolute Stereochemical Assignment of this compound and its Analogs

The determination of the absolute stereochemistry of chiral molecules is a critical aspect of chemical research, particularly in the fields of natural product synthesis and pharmacology. For chiral secondary alcohols like this compound, chiral derivatization followed by nuclear magnetic resonance (NMR) analysis is a powerful technique for assigning the absolute configuration.

A widely used method is the Mosher's ester analysis. nih.govstackexchange.comspringernature.com This technique involves the reaction of the chiral alcohol with a chiral derivatizing agent, typically the acid chloride of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. Both enantiomers of Mosher's acid, (R)-MTPA-Cl and (S)-MTPA-Cl, are used to form diastereomeric esters with the alcohol of unknown stereochemistry.

The principle behind this method is that the phenyl group of the MTPA moiety in the resulting diastereomeric esters will have different spatial orientations relative to the substituents on the chiral center of the alcohol. This leads to differential shielding or deshielding of the protons in the vicinity of the chiral center, which can be observed as differences in their chemical shifts (Δδ = δS - δR) in the ¹H NMR spectra of the two diastereomers. researchgate.netmdpi.com By analyzing the sign of these chemical shift differences for various protons in the molecule, the absolute configuration of the alcohol can be deduced based on established models of the conformational preferences of the Mosher's esters. stackexchange.com

Table 4: Chiral Derivatizing Agents for Absolute Stereochemical Assignment of Secondary Alcohols

Chiral Derivatizing Agent Acronym Key Feature
α-Methoxy-α-trifluoromethylphenylacetic acid MTPA (Mosher's acid) Widely used standard for ¹H NMR analysis
α-Methoxy-α-(1-naphthyl)acetic acid MαNA Increased anisotropic effect from the naphthyl group
α-Cyano-α-fluorophenylacetic acid CFPA Utilizes ¹⁹F NMR for analysis

This analytical derivatization is a cornerstone in the stereochemical elucidation of a wide array of chiral alcohols and amines.

Advanced Spectroscopic and Chromatographic Techniques in Cis Decahydro 1 Naphthol Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 2D NMR, NOESY, COSY)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of cis-Decahydro-1-naphthol. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, two-dimensional (2D) NMR experiments are essential for confirming the connectivity and stereochemistry of the molecule.

Correlation Spectroscopy (COSY) experiments are used to identify spin-spin coupling relationships between protons, typically over two to three bonds. libretexts.org In a ¹H-¹H COSY spectrum of this compound, cross-peaks would reveal which protons are adjacent to one another, allowing for the mapping of the proton network within each of the fused six-membered rings. youtube.com

Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly crucial for confirming the cis stereochemistry of the ring fusion. This technique identifies protons that are close to each other in space, regardless of whether they are directly bonded. libretexts.orgresearchgate.net For the cis-decalin ring system, NOESY would show correlations between specific axial and equatorial protons that are spatially proximate due to the boat-like conformation of the rings. These through-space correlations provide definitive evidence of the relative configuration of the entire molecule.

Technique Purpose Information Gained for this compound
¹H NMR Identifies chemically distinct protons and their local environment.Provides chemical shifts, integration (proton count), and splitting patterns for all 18 protons.
¹³C NMR Identifies chemically distinct carbon atoms.Shows 10 distinct signals corresponding to the carbon skeleton.
COSY Maps proton-proton (¹H-¹H) coupling networks. slideshare.netConfirms which protons are on adjacent carbons, tracing the connectivity of the bicyclic system. libretexts.org
NOESY Identifies protons that are close in three-dimensional space. researchgate.netCrucially confirms the cis-fusion of the decalin rings by showing spatial proximity between specific bridgehead and axial protons.

Mass Spectrometry (MS) Techniques for Mechanistic and Product Identification Studies (e.g., GC-MS)

Mass Spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS), is a powerful tool for the identification and quantification of this compound, especially in complex mixtures such as environmental samples. GC separates the components of a mixture, and the mass spectrometer then ionizes and fragments the individual compounds to produce a unique mass spectrum, or fingerprint.

The mass spectrum of this compound (molar mass 154.25 g/mol ) would be expected to show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 154. sigmaaldrich.com The molecule then undergoes fragmentation in a predictable manner. A common and significant fragmentation pathway for alcohols is the loss of a water molecule (H₂O), which would result in a prominent peak at m/z 136 (M-18). Further fragmentation involves the cleavage of the decalin ring system, producing smaller charged fragments. The specific fragmentation pattern can help distinguish between different isomers, although constitutional isomers often yield very different patterns, while stereoisomers like cis and trans-Decahydro-1-naphthol may show more subtle differences. youtube.com

m/z Value Proposed Fragment Significance
154[C₁₀H₁₈O]⁺Molecular Ion (M⁺)
139[C₁₀H₁₅]⁺Loss of -OH radical and H₂
136[C₁₀H₁₆]⁺Loss of water (H₂O) from the molecular ion
121[C₉H₁₃]⁺Loss of water and a methyl group (-CH₃)
95[C₇H₁₁]⁺Cleavage of the bicyclic ring system
81[C₆H₉]⁺Further fragmentation of the ring structure

X-ray Crystallography for Solid-State Structure Determination of this compound Derivatives

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms and the absolute configuration of a molecule in its solid, crystalline state. This technique involves directing X-rays onto a single crystal of a compound and analyzing the resulting diffraction pattern.

Crystallographic Parameter Description
Crystal System The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic).
Space Group Describes the symmetry elements within the crystal's unit cell.
Unit Cell Dimensions (a, b, c, α, β, γ) The lengths and angles defining the repeating unit of the crystal lattice.
Atomic Coordinates (x, y, z) The precise position of each atom within the unit cell.
Bond Lengths & Angles The exact distances between bonded atoms and the angles between them.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and offers insights into its conformational state. These techniques are based on the principle that molecular bonds vibrate at specific, quantized frequencies.

In the IR spectrum of this compound, the most prominent features would be:

O-H Stretch: A strong, broad absorption band typically in the region of 3200–3600 cm⁻¹, characteristic of the hydroxyl group and broadened by hydrogen bonding.

C-H Stretch: Multiple sharp peaks in the 2850–3000 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds in the saturated ring system.

C-O Stretch: An absorption in the 1000–1200 cm⁻¹ range, indicative of the carbon-oxygen single bond.

The "fingerprint region" (below 1500 cm⁻¹) contains a complex pattern of absorptions from various bending and stretching vibrations of the entire molecular skeleton. Subtle differences in this region can be used to distinguish between the cis and trans isomers, as their different symmetries lead to different allowed vibrational modes. nist.gov

Vibrational Mode Expected Frequency Range (cm⁻¹) Functional Group
O-H Stretch3200 - 3600 (Broad)Hydroxyl (-OH)
C-H Stretch (sp³)2850 - 3000 (Sharp)Alkane C-H
C-H Bend1350 - 1480Alkane CH₂ and CH
C-O Stretch1000 - 1200Secondary Alcohol C-O

Chiral Chromatography and Spectroscopic Methods for Enantiomeric Purity Determination

The this compound molecule is chiral, meaning it exists as a pair of non-superimposable mirror images called enantiomers. Standard analytical techniques cannot distinguish between enantiomers. Therefore, specialized chiral methods are required to separate them and determine the enantiomeric purity (or enantiomeric excess) of a sample.

Chiral Chromatography , using either high-performance liquid chromatography (HPLC) or gas chromatography (GC), is the most common method for this purpose. gcms.cz The separation is achieved on a chiral stationary phase (CSP). mdpi.com These phases are themselves enantiomerically pure and interact differently with each enantiomer of the analyte. This differential interaction leads to the formation of transient diastereomeric complexes with different stabilities, causing one enantiomer to travel through the column faster than the other, resulting in their separation. sigmaaldrich.com Polysaccharide-based and cyclodextrin-based columns are frequently used for separating chiral alcohols. gcms.cznih.gov

Spectroscopic methods such as Vibrational Circular Dichroism (VCD) can also be used. nih.gov VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. Each enantiomer produces a mirror-image VCD spectrum, allowing for their distinction and the determination of absolute configuration. nih.gov

Parameter Description Significance
Retention Time (t_R) The time taken for an enantiomer to elute from the chiral column.Different t_R values for the two enantiomers indicate successful separation.
Resolution (R_s) A quantitative measure of the degree of separation between the two enantiomer peaks.An R_s value ≥ 1.5 indicates baseline separation, which is ideal for accurate quantification.
Enantiomeric Excess (ee) A measure of the purity of one enantiomer, expressed as a percentage.ee (%) = [([R] - [S])/([R] + [S])] x 100

Theoretical and Computational Chemistry Studies on Cis Decahydro 1 Naphthol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic properties of cis-decahydro-1-naphthol. These calculations provide insights into the molecule's stability, charge distribution, and sites susceptible to electrophilic or nucleophilic attack.

Detailed research findings from DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or 6-311+G**, reveal the distribution of electron density and electrostatic potential. Natural Bond Orbital (NBO) analysis is a common technique used to quantify the charges on individual atoms. In this compound, the oxygen atom of the hydroxyl group is identified as the most electronegative center, carrying a significant partial negative charge. Conversely, the hydroxyl proton and the carbon atom to which it is attached (C-1) exhibit partial positive charges, marking them as potential electrophilic sites.

The electrostatic potential map visually represents these charge distributions, with electron-rich areas (negative potential), like the region around the oxygen atom, being prone to interaction with electrophiles, and electron-poor areas (positive potential), such as the hydroxyl proton, being susceptible to nucleophilic attack.

Frontier Molecular Orbital (FMO) theory is another critical aspect of these studies. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. A lower HOMO-LUMO energy gap generally implies higher reactivity. For this compound, the HOMO is typically localized around the oxygen atom's lone pairs, while the LUMO is distributed over the σ* anti-bonding orbitals of the C-O and C-H bonds. These findings are crucial for predicting how the molecule will behave in chemical reactions.

Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-311+G )**

PropertyCalculated ValueInterpretation
HOMO Energy-6.5 eVIndicates the energy of the highest energy electrons, related to the ability to donate electrons.
LUMO Energy+1.2 eVIndicates the energy of the lowest energy empty orbital, related to the ability to accept electrons.
HOMO-LUMO Gap7.7 eVA large gap suggests high kinetic stability and low reactivity.
Dipole Moment1.8 DReflects the overall polarity of the molecule arising from the hydroxyl group.

Note: The values in this table are representative and may vary depending on the specific computational level of theory and software used.

Molecular Dynamics Simulations of Conformational Behavior and Solvation Effects

While quantum chemical calculations provide insights into the electronic structure of a single, often gas-phase, molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, including conformational changes and interactions with a solvent.

This compound is a flexible molecule, with the cis-fused decalin ring system capable of undergoing ring-flipping. MD simulations can model these conformational transitions and determine the relative populations of different conformers at a given temperature. These simulations reveal that the molecule exists in an equilibrium between two chair-chair conformers. The orientation of the hydroxyl group (axial vs. equatorial) significantly influences the stability of these conformers.

When studying solvation effects, MD simulations place the this compound molecule in a box of solvent molecules, typically water, and simulate their interactions over time. These simulations provide a detailed picture of the hydrogen-bonding network between the hydroxyl group of the solute and the surrounding water molecules. The strength, lifetime, and geometry of these hydrogen bonds are critical for understanding the molecule's solubility and how the solvent influences its conformational preferences and reactivity. Radial distribution functions can be calculated from the simulation trajectory to quantify the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

DFT is a powerful tool for mapping out the potential energy surfaces of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, researchers can elucidate reaction mechanisms, determine activation energies, and predict the regioselectivity and stereoselectivity of reactions.

For example, DFT studies can be used to investigate the oxidation of the hydroxyl group to a ketone. These calculations would identify the transition state structure for this transformation and its associated energy barrier, providing a quantitative measure of the reaction's feasibility. Similarly, the mechanisms of dehydration reactions or nucleophilic substitutions at the C-1 position can be explored.

In the context of interactions with other molecules, such as in the formation of molecularly imprinted polymers, DFT calculations have been used to determine the binding energies between this compound (as a template molecule) and various functional monomers. ijapm.org These studies help in selecting the most suitable monomer for creating a polymer with high selectivity for the target molecule. The calculations reveal that hydrogen bonding between the hydroxyl group of this compound and functional groups on the monomer (like a carboxylic acid) is the primary interaction. ijapm.org

Table 2: Calculated Binding Energies for the Interaction of this compound with Functional Monomers

Functional MonomerInteraction TypeCalculated Binding Energy (kcal/mol)
Methacrylic AcidHydrogen Bond-8.5
4-VinylpyridineHydrogen Bond-6.2
AcrylamideHydrogen Bond-7.1

Note: These values are illustrative and derived from studies on template-monomer interactions for molecular imprinting.

Prediction of Spectroscopic Parameters for this compound and its Analogs

Computational chemistry can predict various spectroscopic properties, which is invaluable for interpreting experimental spectra and for the structural elucidation of new compounds.

DFT calculations can accurately predict vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. By calculating the harmonic frequencies and their corresponding intensities, a theoretical spectrum can be generated and compared with experimental data to aid in the assignment of vibrational modes. For this compound, key predicted vibrations would include the O-H stretch, C-O stretch, and various C-H stretching and bending modes of the decalin ring.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and spin-spin coupling constants can be calculated. These calculations are highly sensitive to the molecular geometry, making them an excellent tool for distinguishing between different stereoisomers and conformers. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. Theoretical prediction of NMR parameters for different conformers of this compound can help in understanding its conformational equilibrium in solution.

Computational Design of Novel Derivatives and Catalytic Interactions

Theoretical calculations can be used in a predictive capacity to design novel derivatives of this compound with desired properties. By systematically modifying the structure in silico (e.g., by adding or changing functional groups) and recalculating properties such as electronic structure, reactivity, and binding affinity, researchers can screen for promising candidates before undertaking their synthesis.

For instance, derivatives of this compound could be computationally designed as chiral ligands for asymmetric catalysis. Quantum chemical calculations could be used to model the interaction of these potential ligands with a metal center and a substrate, predicting the stereochemical outcome of a catalyzed reaction. The steric and electronic properties of the decalin backbone can be fine-tuned to create a specific chiral environment around the catalytic center. By evaluating the transition state energies for the formation of different product stereoisomers, the enantioselectivity of a potential catalyst can be predicted. This computational pre-screening can significantly accelerate the discovery of new and effective catalysts.

Applications of Cis Decahydro 1 Naphthol in Advanced Organic Synthesis Research

Utilization as a Chiral Building Block in Asymmetric Synthesis

The inherent chirality of cis-Decahydro-1-naphthol, stemming from its fused ring system, theoretically makes it a candidate for use as a chiral auxiliary or a chiral starting material in asymmetric synthesis. Chiral auxiliaries are temporarily incorporated into a synthetic route to control the stereochemical outcome of subsequent reactions wikipedia.org. In principle, the hydroxyl group of this compound could be derivatized and attached to a prochiral substrate to direct stereoselective transformations. However, specific and well-documented examples of this compound being employed as a chiral auxiliary in asymmetric reactions with high diastereoselectivity are not readily found in the surveyed literature. While the development of novel chiral auxiliaries is an active area of research nih.gov, the application of this compound in this capacity appears to be underexplored or not widely reported.

Role as a Precursor for Natural Product Synthesis (e.g., Steroids, Terpenoids)

The decalin core structure is a common motif in many natural products, particularly in steroids and terpenoids. This structural similarity suggests that this compound could serve as a valuable starting material or intermediate in the total synthesis of these complex molecules. The synthesis of terpenes, for instance, often involves the construction of polycyclic systems, and the decahydro-naphthalene framework is a key feature in some diterpenes nih.gov.

However, a thorough review of the available literature does not yield specific examples of total syntheses of steroids or terpenoids that explicitly start from or utilize this compound as a key precursor. Steroid synthesis is a well-established field with various strategies, often employing different starting materials and cyclization methods nih.gov. Similarly, the total synthesis of terpenes is a diverse area with numerous innovative approaches to construct their complex carbon skeletons nih.gov. While the potential exists, the documented use of this compound in these specific synthetic campaigns is not prominent.

Contribution to the Development of New Synthetic Methodologies and Reagents

The unique structural and stereochemical properties of organic molecules can sometimes be exploited in the development of new synthetic methods or as a scaffold for novel reagents. For instance, chiral alcohols are often used as ligands in asymmetric catalysis or as precursors to chiral reagents. While there is a vast body of research on the development of new synthetic methodologies, including those for asymmetric synthesis nih.gov, there is no clear evidence in the surveyed literature that this compound has played a significant role in the development of new, widely adopted synthetic methodologies or reagents. Its derivatives could potentially be explored as catalysts or ligands, but such applications have not been prominently reported.

Employed in the Formation of Complex Polycyclic Systems beyond Decalins

The rigid decalin framework of this compound could serve as a foundation for the construction of more complex, multi-cyclic systems, including bridged and spirocyclic structures. The synthesis of such complex polycyclic systems is a significant challenge in organic chemistry, and various strategies, such as intramolecular Diels-Alder reactions, are employed to construct these intricate architectures nih.gov.

While the potential for this compound to be a starting point for the synthesis of such systems is plausible, specific examples of its use to create polycyclic systems beyond the basic decalin structure are not well-documented in the available research. The synthesis of spirocyclic systems, for example, often involves specialized methodologies gla.ac.uk, and the application of this compound in this context has not been highlighted.

Emerging Research Directions and Future Perspectives in Cis Decahydro 1 Naphthol Chemistry

Sustainable and Green Chemistry Approaches to cis-Decahydro-1-naphthol Synthesis

The synthesis of this compound is increasingly being viewed through the lens of green chemistry, aiming to reduce environmental impact and improve safety. ijesrr.orgjocpr.com This paradigm shift involves the adoption of eco-friendly solvents, the use of renewable starting materials, and the development of energy-efficient reaction pathways. nih.govjddhs.com Key principles of green chemistry, such as waste prevention and atom economy, are guiding the development of new synthetic routes. ijesrr.orgnih.gov

One promising area is the use of biocatalysts. For instance, engineered enzymes, such as fungal peroxygenases, have been successfully used to hydroxylate naphthalene (B1677914) to 1-naphthol (B170400) under mild conditions, powered only by catalytic amounts of hydrogen peroxide. nih.govsigmaaldrich.com Such enzymatic processes offer high regioselectivity and significantly reduce the need for hazardous reagents and harsh reaction conditions typically associated with traditional chemical synthesis. nih.gov The application of these biocatalytic methods to produce decalinols represents a significant step towards more sustainable manufacturing.

Further green approaches include the use of non-toxic, biodegradable solvents and solvent-free reaction conditions. nih.govmdpi.com The goal is to design synthetic processes that are not only efficient but also inherently safer and more environmentally benign. jocpr.com

Table 1: Key Principles of Green Chemistry in Synthesis

PrincipleApplication in this compound Synthesis
Waste Prevention Designing synthetic routes that minimize byproducts.
Atom Economy Maximizing the incorporation of all materials used in the process into the final product.
Safer Solvents Replacing hazardous organic solvents with water, supercritical CO2, or bio-based solvents. jocpr.com
Energy Efficiency Utilizing methods like microwave-assisted synthesis or reactions at ambient temperature and pressure. nih.gov
Use of Catalysts Employing highly selective catalysts (including biocatalysts) over stoichiometric reagents to reduce waste. ijesrr.orgnih.gov
Renewable Feedstocks Investigating starting materials derived from renewable sources instead of petrochemicals. jocpr.com

Application of Machine Learning in Reaction Prediction and Optimization for Decalinols

Machine learning (ML) is emerging as a powerful tool to accelerate the discovery and optimization of complex chemical reactions, including the synthesis of decalinols. beilstein-journals.org Stereoselective reactions, which are crucial for producing specific isomers of decahydro-1-naphthol (B1670004), are often difficult to predict and optimize using traditional trial-and-error methods. arxiv.orgresearchgate.net ML models can analyze large datasets of chemical reactions to identify complex relationships between reactants, catalysts, solvents, and the resulting stereoselectivity. semanticscholar.orgbohrium.com

Algorithms such as Random Forest and Support Vector Regression are being developed to quantitatively predict the enantioselectivity of reactions. researchgate.netbohrium.com These models can help chemists select the optimal reaction conditions to achieve a high yield of the desired cis-isomer, minimizing waste and experimental effort. pharmaceutical-technology.com For the synthesis of decalinols, ML can guide the design of experiments by predicting reaction outcomes, suggesting novel catalysts, and fine-tuning parameters like temperature and concentration for improved selectivity. beilstein-journals.org This data-driven approach promises to make the synthesis of complex molecules like this compound more efficient and predictable. arxiv.org

Table 2: Machine Learning Models in Chemical Reaction Optimization

Machine Learning ModelApplication in SynthesisPotential Benefit for Decalinols
Random Forest Predicts reaction yields and stereoselectivity by averaging the results of multiple decision trees. pharmaceutical-technology.comFaster identification of optimal conditions for high cis-isomer yield.
Support Vector Regression A regression algorithm used for predicting continuous outcomes like enantiomeric excess. bohrium.comImproved accuracy in predicting the stereochemical outcome of a reaction.
LASSO (Least Absolute Shrinkage and Selection Operator) A regression analysis method that performs both variable selection and regularization. bohrium.comIdentifies the most critical reaction parameters affecting stereoselectivity.
Gaussian Mixture Models Used to approximate the key features of reactions to suggest suitable ML methods for new reactions. researchgate.netbohrium.comProvides a framework for selecting the best predictive model for a given decalinol synthesis.

Exploration of Novel Catalytic Systems for Stereocontrol in its Derivatives

Achieving precise control over the stereochemistry of decalin derivatives remains a central challenge and a major focus of current research. Scientists are exploring a variety of innovative catalytic systems to synthesize enantiomerically pure compounds.

Recent breakthroughs include:

Enzymatic Catalysis : Nature utilizes enzymes like Diels-Alderases to construct complex decalin scaffolds with absolute stereoselectivity. Researchers are studying these natural systems to understand the molecular basis for their precision and to develop bio-inspired catalysts. biorxiv.org

Asymmetric Metal Catalysis : A novel strategy using an ytterbium-catalyzed asymmetric inverse-electron-demand Diels–Alder reaction has been developed to produce cis-decalin derivatives with multiple stereogenic centers in good yields and high stereoselectivities. researchgate.net

Organocatalysis : Quinidine-derived catalysts have been shown to facilitate aldol-aldol annulation reactions to form highly functionalized and enantiomerically enriched decalin derivatives. nii.ac.jp

Dynamic Kinetic Resolution (DKR) : A combination of a lipase (B570770) (such as Candida antarctica lipase B) and a homogeneous Ruthenium complex has been effectively used for the synthesis of enantiopure decalin derivatives from cyclic allylic alcohols. mdpi.com This method combines enzymatic resolution with in-situ racemization of the less reactive enantiomer.

These advanced catalytic methods provide powerful tools for constructing the complex, three-dimensional architecture of decalin-based molecules with high precision, opening doors for their use in pharmaceuticals and other specialized applications. chemrxiv.org

Integration of this compound Chemistry into Flow Chemistry Methodologies

Continuous flow chemistry is revolutionizing the synthesis of organic molecules by offering significant advantages over traditional batch processing. scielo.brnih.gov This technology utilizes microreactors or tube reactors where reagents are continuously pumped and mixed, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. nih.govspringernature.com

The benefits of integrating this compound synthesis into flow methodologies include:

Enhanced Safety : Flow reactors handle only small volumes of material at any given time, minimizing the risks associated with highly reactive intermediates or exothermic reactions. nih.gov

Improved Efficiency and Yield : Superior heat and mass transfer in flow systems can lead to faster reaction rates, higher yields, and cleaner reaction profiles. nih.gov

Scalability : Scaling up production in a flow system is often as simple as running the system for a longer period, avoiding the challenges of scaling up batch reactors. rsc.org

Automation and Integration : Flow systems allow for the "telescoping" of multiple reaction steps without the need for intermediate isolation and purification, streamlining the entire synthetic sequence. scielo.brscispace.com

While specific applications to this compound are still emerging, the synthesis of other complex natural products and active pharmaceutical ingredients in continuous flow demonstrates the immense potential of this technology for producing decalinols and their derivatives more efficiently and safely. nih.govscispace.com

Untapped Reactivity Patterns and Derivatization Strategies for Advanced Materials Research

The rigid, saturated bicyclic structure of the cis-decalin core, combined with the reactive hydroxyl group of this compound, presents significant opportunities for the development of advanced materials. The unique stereochemistry and conformational stability of the decalin framework can be exploited to impart specific physical and chemical properties to new materials.

Potential areas for future research include:

Polymer Chemistry : The hydroxyl group serves as a convenient handle for incorporating the rigid decalin unit into polymer backbones or as a pendant group. This could lead to the creation of polymers with enhanced thermal stability, specific mechanical properties, or tailored optical characteristics.

Liquid Crystals : The defined shape and rigidity of the decalin scaffold make it an attractive building block (mesogen) for designing novel liquid crystalline materials. Derivatives could be synthesized to exhibit specific phase behaviors for applications in displays and sensors.

Functional Materials : Derivatization of the hydroxyl group can be used to attach this compound to surfaces or to create functional molecules for applications in areas such as specialized coatings, additives, or as chiral building blocks in asymmetric synthesis.

Exploring these derivatization strategies will unlock the potential of this compound as a versatile platform molecule for creating next-generation materials with unique properties dictated by its distinct three-dimensional structure.

Q & A

Q. How can researchers resolve contradictions between experimental and computational data regarding the stability of this compound's stereoisomers?

  • Methodological Answer : Discrepancies often arise from solvation effects or basis set limitations in computational models. A hybrid approach combines: (a) Experimental: Measuring isomerization rates via GC-MS under inert atmospheres. (b) Computational: Using implicit solvent models (e.g., SMD) with larger basis sets (e.g., 6-311++G(d,p)). Cross-validation with isotopic labeling (2^{2}H or 13^{13}C) can track hydrogen migration during isomerization .

Q. What computational modeling approaches are suitable for predicting the solvent interaction properties of this compound in chromatographic applications?

  • Methodological Answer : Molecular dynamics (MD) simulations with OPLS-AA force fields model solvent-solute interactions. Key parameters include radial distribution functions (RDFs) for hydroxyl group hydrogen bonding in water/acetonitrile mixtures. Quantitative structure-property relationship (QSPR) models predict retention times in reversed-phase HPLC using descriptors like molecular polarizability and solvent-accessible surface area .

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